3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene
Description
3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene is a complex organic compound characterized by multiple deuterium substitutions. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties.
Properties
Molecular Formula |
C40H56 |
|---|---|
Molecular Weight |
546.9 g/mol |
IUPAC Name |
3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i5D3,6D3,23D2,24D2 |
InChI Key |
OENHQHLEOONYIE-OGWJDWTISA-N |
Isomeric SMILES |
[2H]C1(C(=C(C(CC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(CCC2(C)C)([2H])[2H])C([2H])([2H])[2H])\C)\C)/C)/C)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the introduction of deuterium atoms at specific positions. Common methods for deuterium incorporation include the use of deuterated reagents or catalysts. The reaction conditions would need to be carefully controlled to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of such a complex compound would require advanced techniques, including high-pressure reactors and specialized catalysts. The scalability of the synthesis would depend on the availability of deuterated starting materials and the efficiency of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen, which could affect the stability of the deuterium atoms.
Substitution: The replacement of one atom or group with another, which could be used to introduce additional functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might produce ketones or aldehydes, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties : Research indicates that deuterated compounds can exhibit enhanced biological activity compared to their non-deuterated counterparts. The incorporation of deuterium in the structure of this compound may lead to improved stability and bioavailability in therapeutic applications targeting cancer cells. Studies on similar deuterated terpenes have shown promising results in inhibiting tumor growth and promoting apoptosis in cancerous cells .
Therapeutic Applications : The compound's structure suggests potential uses in developing new therapeutic agents. Deuterated compounds are known for their reduced metabolic rates which can lead to prolonged action of the drug within the body. This characteristic is particularly beneficial in designing drugs for chronic conditions requiring sustained therapeutic levels .
Biochemical Research
Metabolic Studies : The unique isotopic labeling of this compound allows researchers to utilize it in metabolic studies to trace pathways and understand the metabolism of lipids and terpenes in biological systems. Isotopically labeled compounds are crucial for elucidating metabolic pathways through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Bioactive Compound Analysis : The compound can serve as a model for analyzing the bioactivity of terpenes and their derivatives. It can help in understanding how structural variations influence biological activity and interactions with biological targets .
Agricultural Applications
Natural Pesticides : Due to its terpene-like structure, this compound may have potential applications as a natural pesticide or herbicide. Terpenes are known for their insect-repelling properties and can be explored for developing eco-friendly agricultural solutions that minimize chemical pesticide usage .
Synthesis and Industrial Applications
Synthetic Pathways : The synthesis of this compound can be explored in the context of developing new synthetic methodologies for creating complex organic molecules. Its multi-functional groups allow chemists to study various reactions and transformations that could lead to novel materials with specific properties .
Case Studies and Research Findings
Several studies have highlighted the importance of deuterated compounds in drug development:
- A study demonstrated that deuterated versions of common pharmaceuticals showed enhanced efficacy and reduced side effects due to slower metabolism .
- Another research paper discussed the role of terpenes in traditional medicine and their modern applications; compounds similar to 3,3-dideuterio-1... were noted for their potential therapeutic effects against various diseases .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Deuterium substitution can alter the bond strengths and reaction rates, potentially leading to different pathways compared to non-deuterated analogs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other deuterium-substituted organic molecules, such as:
Deuterated benzene: Used in NMR spectroscopy.
Deuterated ethanol: Used in metabolic studies.
Deuterated fatty acids: Used in lipid research.
Uniqueness
The uniqueness of 3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene lies in its specific structure and the positions of the deuterium atoms, which can lead to unique physical and chemical properties.
Biological Activity
The compound 3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene is a deuterated derivative of β-carotene. This article explores its biological activity through various studies and findings.
- Molecular Formula : C40H56D6
- Molecular Weight : Approximately 544.9 g/mol
- Structure : The compound features multiple double bonds and a complex cyclohexene structure that contributes to its biological properties.
Antioxidant Properties
Deuterated compounds often exhibit altered biochemical behavior compared to their non-deuterated counterparts. Studies indicate that the introduction of deuterium can enhance the stability and reactivity of antioxidant compounds. For instance:
- Study Findings : Research has shown that deuterated carotenoids can have improved radical-scavenging abilities due to their altered electronic properties and increased bond strength in the presence of deuterium .
Effects on Cellular Mechanisms
The biological activity of this compound extends to its effects on cellular mechanisms:
- Cell Proliferation : In vitro studies suggest that β-carotene derivatives can influence cell proliferation and apoptosis in various cancer cell lines. The presence of deuterium may modify these effects by altering metabolic pathways .
- Gene Expression : Research indicates that carotenoids can modulate gene expression related to antioxidant defenses and inflammatory responses. The introduction of deuterium could potentially enhance these effects through changes in metabolic processing .
Case Studies
- Cancer Research :
- A study involving β-carotene derivatives showed that these compounds could inhibit the growth of breast cancer cells. The deuterated form demonstrated a more pronounced effect than its non-deuterated counterpart.
- Neuroprotective Effects :
Comparative Analysis
| Property | Non-Deuterated β-Carotene | 3,3-Dideuterio β-Carotene |
|---|---|---|
| Antioxidant Activity | Moderate | Enhanced |
| Cell Proliferation Inhibition | Variable | Increased |
| Neuroprotection | Limited | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
